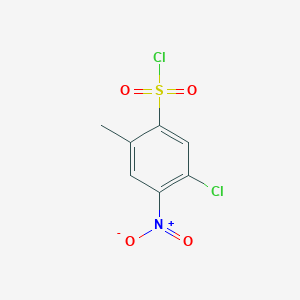
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride: is an organic compound with the molecular formula C7H5Cl2NO4S. It is a derivative of benzene, characterized by the presence of chloro, methyl, nitro, and sulfonyl chloride functional groups. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block in complex organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of sulfonamide-based drugs. These drugs often exhibit antibacterial, antifungal, and anti-inflammatory properties. The compound’s ability to form stable sulfonamide linkages is crucial in drug design.
Industry: The compound is employed in the production of specialty chemicals and polymers. It serves as a precursor for the synthesis of sulfonate-based surfactants and detergents, which are widely used in cleaning and personal care products.
Safety and Hazards
This compound is classified as dangerous, with a GHS05 pictogram. It may cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .
Wirkmechanismus
Target of Action
Similar compounds often target proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various downstream effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-chloro-2-methyl-4-nitrobenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products:
Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of 5-chloro-2-methyl-4-aminobenzene-1-sulfonyl chloride.
Oxidation: Formation of 5-chloro-2-carboxy-4-nitrobenzene-1-sulfonyl chloride.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.
2-Chloro-4-nitrobenzene-1-sulfonyl chloride: Similar sulfonyl chloride functionality but with different substitution patterns on the benzene ring.
Uniqueness: 5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which impart distinct reactivity and versatility in chemical synthesis. The presence of both electron-withdrawing (nitro and sulfonyl chloride) and electron-donating (methyl) groups on the benzene ring influences its chemical behavior, making it a valuable intermediate in various synthetic applications.
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHZEIYUAWJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-[(3aR,7aS)-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)

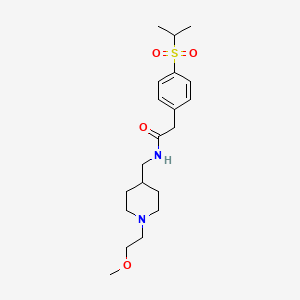
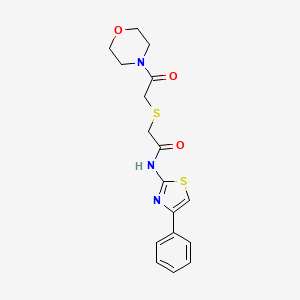

![1-(Adamantan-1-yl)-3-{[1-(4-fluorophenyl)cyclopropyl]methyl}urea](/img/structure/B2876918.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]ethanediamide](/img/structure/B2876919.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2876920.png)
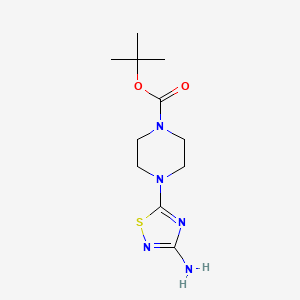
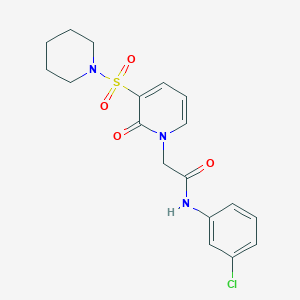
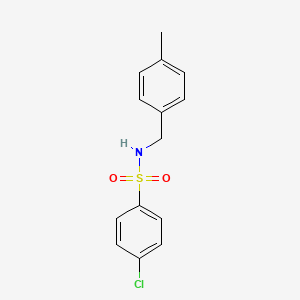
![4-bromo-1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-1H-pyrazole](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)

